Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C4H4N2O3K It is a potassium salt derivative of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Mechanism of Action
Mode of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . .
Biochemical Analysis
Biochemical Properties
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial, antifungal, and antiviral properties . The compound can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways within microorganisms. Additionally, it can bind to proteins, altering their structure and function, which can lead to the inhibition of microbial growth.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the immune response, leading to enhanced antiviral activity . It can also interfere with the metabolic processes of cells, leading to reduced energy production and cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and prolonged modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and antiviral activity . At higher doses, it can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of microorganisms . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it can inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis, thereby affecting cell replication and growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression. Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide in an aqueous medium.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPGPIMVDHGGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697542 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-94-5 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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